molecular formula C8H8BrFO B13911829 (5-Bromo-3-fluoro-2-methylphenyl)methanol

(5-Bromo-3-fluoro-2-methylphenyl)methanol

Cat. No.: B13911829
M. Wt: 219.05 g/mol
InChI Key: RJBDYHGVMYTAEK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methylbenzenemethanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, substituted with bromine, fluorine, and a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production of 5-Bromo-3-fluoro-2-methylbenzenemethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-methylbenzenemethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-fluoro-2-methylbenzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methylbenzenemethanol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine and fluorine atoms, facilitating reactions with nucleophiles. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-2-methylbenzenemethanol is unique due to the specific arrangement of bromine, fluorine, and hydroxymethyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(5-bromo-3-fluoro-2-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3

InChI Key

RJBDYHGVMYTAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)Br)CO

Origin of Product

United States

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